molecular formula C11H6BrN3 B14885448 6-(3-Bromophenyl)pyrimidine-4-carbonitrile

6-(3-Bromophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14885448
M. Wt: 260.09 g/mol
InChI Key: ZPKUFNBESKWAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)pyrimidine-4-carbonitrile is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a bromophenyl group at the 6th position and a carbonitrile group at the 4th position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 3-bromobenzaldehyde with malononitrile and ammonium acetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrimidine ring.

    Knoevenagel Condensation: 3-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of ammonium acetate to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of various substituted pyrimidines.

    Oxidation/Reduction: Formation of oxidized or reduced derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

6-(3-Bromophenyl)pyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)pyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylpyrimidine-4-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.

    6-(4-Bromophenyl)pyrimidine-4-carbonitrile: The bromine atom is at a different position, which can affect its chemical properties and interactions.

    4-Aminopyrimidine-5-carbonitrile: Contains an amino group instead of a bromophenyl group, leading to different chemical behavior and applications.

Uniqueness

6-(3-Bromophenyl)pyrimidine-4-carbonitrile is unique due to the specific positioning of the bromophenyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H6BrN3

Molecular Weight

260.09 g/mol

IUPAC Name

6-(3-bromophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H6BrN3/c12-9-3-1-2-8(4-9)11-5-10(6-13)14-7-15-11/h1-5,7H

InChI Key

ZPKUFNBESKWAJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=NC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.